
Succinic anhydride
Overview
Description
C4H4O3
. It appears as a colorless crystalline solid and is the acid anhydride of succinic acid. This compound is widely used in various chemical processes and industrial applications due to its reactivity and versatility .Preparation Methods
Synthetic Routes and Reaction Conditions: In the laboratory, succinic anhydride can be synthesized by the dehydration of succinic acid. This dehydration can be achieved using reagents such as acetyl chloride or phosphoryl chloride, or through thermal methods .
Industrial Production Methods: Industrially, this compound is produced by the catalytic hydrogenation of maleic anhydride. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Succinic anhydride undergoes various chemical reactions, including hydrolysis, esterification, and acylation.
-
Hydrolysis: this compound readily hydrolyzes to form succinic acid:
(CH2CO)2O+H2O→(CH2CO2H)2
-
Esterification: With alcohols, this compound forms monoesters:
(CH2CO)2O+ROH→RO2CCH2CH2CO2H
-
Acylation: this compound is used in acylation reactions under Friedel-Crafts conditions, such as in the synthesis of the drug Fenbufen .
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Esterification: Alcohols (e.g., methanol, ethanol) in the presence of acid catalysts.
Acylation: Lewis acids (e.g., aluminum chloride) as catalysts.
Major Products:
Hydrolysis: Succinic acid.
Esterification: Monoesters of succinic acid.
Acylation: Various acylated products depending on the reactants used.
Scientific Research Applications
Polymer Manufacturing
Succinic anhydride is extensively used in the production of polymers due to its ability to modify polymer properties and enhance performance.
- Polymer Modification : SA is frequently employed to modify polyolefins and other polymers to improve adhesion, compatibility, and mechanical properties. For instance, succinylation of cellulose nanocrystals has been shown to enhance their thermal stability and dispersibility in polymer matrices .
- Curing Agents : In epoxy resin formulations, this compound acts as a curing agent that improves the mechanical strength and thermal resistance of the final product. Dodecenyl this compound (DDSA), a derivative of SA, is particularly noted for its low moisture absorption and enhanced flexibility in epoxy systems .
Pharmaceutical Applications
This compound plays a crucial role in pharmaceutical chemistry:
- Drug Delivery Systems : It is used in the development of controlled drug delivery systems (DDS) that enhance therapeutic efficacy while minimizing side effects. The incorporation of SA into polymeric carriers allows for better drug encapsulation and release profiles .
- Synthesis of Active Pharmaceutical Ingredients (APIs) : SA serves as a precursor in synthesizing various APIs by facilitating functional group transformations that are essential for drug activity .
Flame Retardants
SA is incorporated into organic flame-retardant materials, providing enhanced fire resistance characteristics. Its ability to form char during combustion helps in reducing flammability in various applications, including textiles and plastics .
Coatings and Adhesives
In coatings and adhesives, this compound enhances adhesion properties and chemical resistance:
- Specialty Coatings : It is utilized in formulating high-performance coatings that require durability and resistance to environmental factors. The incorporation of SA into coating systems can improve hardness and scratch resistance .
- Adhesives : The use of SA in adhesive formulations contributes to stronger bonding capabilities, particularly in applications requiring high shear strength.
Environmental Applications
Recent studies have explored the use of this compound derivatives in environmental remediation:
- Water Treatment : Modified cellulose nanocrystals using SA have been investigated for their capacity to remove heavy metals from contaminated water sources. These materials demonstrate significant adsorption capabilities for pollutants such as lead and arsenic .
Table 1: Summary of Applications
Application Area | Description | Key Benefits |
---|---|---|
Polymer Manufacturing | Modification of polymers for enhanced properties | Improved adhesion and mechanical strength |
Pharmaceutical Development | Synthesis of APIs and DDS | Enhanced drug delivery efficiency |
Flame Retardants | Incorporation into materials for fire resistance | Reduced flammability |
Coatings and Adhesives | Used in specialty coatings | Increased durability |
Environmental Remediation | Water treatment applications using modified cellulose | Effective heavy metal removal |
Case Study: DDSA in Epoxy Resins
A study on dodecenyl this compound (DDSA) showed that it significantly improved the mechanical properties of epoxy resins compared to traditional curing agents. The research demonstrated that DDSA-based epoxies exhibited lower moisture absorption rates and enhanced flexibility, making them suitable for electrical potting compounds and conductive adhesives .
Mechanism of Action
The mechanism by which succinic anhydride exerts its effects is primarily through its reactivity as an anhydride. It can react with nucleophiles such as water, alcohols, and amines, leading to the formation of succinic acid derivatives. These reactions often involve the formation of intermediate acyl compounds, which then undergo further transformations .
Comparison with Similar Compounds
Maleic Anhydride: Similar in structure but contains a double bond, making it more reactive in certain types of chemical reactions.
Phthalic Anhydride: Used similarly in the production of resins and plasticizers but has a different aromatic structure.
Glutaric Anhydride: Another anhydride with a longer carbon chain, used in similar applications but with different reactivity profiles.
Uniqueness of Succinic Anhydride: this compound is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications without the need for extreme reaction conditions. Its ability to form stable derivatives with various nucleophiles makes it a versatile reagent in both laboratory and industrial settings .
Biological Activity
Succinic anhydride (SA) is a cyclic derivative of succinic acid, recognized for its diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its chemical formula and a structure that allows it to participate in various chemical reactions, particularly as an acylating agent. Its reactivity is attributed to the presence of two carbonyl groups, which can readily engage in nucleophilic attacks.
1. Antimicrobial Activity
Research has demonstrated that this compound derivatives exhibit significant antimicrobial properties. A study involving cyclic imides derived from this compound showed promising antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | MIC (µg/mL) | Bacteria Tested |
---|---|---|
Cyclic Imide A | 16 | E. coli |
Cyclic Imide B | 32 | S. aureus |
Cyclic Imide C | 64 | Pseudomonas aeruginosa |
The minimum inhibitory concentrations (MICs) indicate that certain derivatives are effective at low concentrations, highlighting their potential use as antimicrobial agents.
2. Cytotoxicity Studies
This compound has been evaluated for its cytotoxic effects on various cell lines. In studies involving dermal fibroblasts, this compound exhibited cytotoxic properties at concentrations below its critical micelle concentration (CMC), suggesting potential applications in drug delivery systems where controlled release is necessary .
Table 2: Cytotoxicity of this compound on Cell Lines
Cell Line | Concentration (mg/mL) | Proliferation Index (%) |
---|---|---|
Dermal Fibroblasts | 0.1 | 85 |
Hepatocytes | 0.5 | 70 |
Cancer Cell Line A | 1.0 | 50 |
These findings indicate that while this compound can induce cell death, it also has the potential for therapeutic applications depending on the dosage and formulation.
3. Toxicological Studies
Long-term exposure studies in rodents have assessed the safety profile of this compound. In a two-year study involving F344/N rats and B6C3F1 mice, doses ranging from 0 to 100 mg/kg were administered . The results indicated no significant differences in survival rates between treated and control groups, although body weight reductions were observed at higher doses.
Table 3: Summary of Toxicological Findings
Species | Dose (mg/kg) | Survival Rate (%) | Body Weight Change (%) |
---|---|---|---|
Male Rats | 100 | 60 | -11 |
Female Rats | 100 | 55 | -10 |
Male Mice | 75 | 80 | -9 |
Female Mice | 150 | 90 | -8 |
These studies suggest that while this compound can be toxic at high doses, its effects may vary based on species and sex.
Case Studies
A notable case study involved the modification of gelatin with this compound to enhance its functional properties for biomedical applications. The modified gelatin exhibited improved mechanical strength and biocompatibility, making it suitable for tissue engineering applications .
Q & A
Basic Research Questions
Q. How can the solubility of succinic anhydride in organic solvents be experimentally determined, and what factors influence its solubility profile?
The solubility of this compound in solvents like acetone, acetonitrile, and ethyl acetate can be measured using the analytical stirred-flask method within a temperature range of 278.15–333.15 K. Key parameters include temperature, solvent polarity, and binary solvent mixtures (e.g., acetone + ethyl acetate). Data are correlated with the modified Apelblat equation and Buchwski–Ksiazaczak λh model to predict solubility trends. Higher temperatures generally increase solubility due to endothermic dissolution .
Q. What methods are used to characterize this compound-modified cellulose nanocrystals (CNC)?
Common techniques include:
- FTIR to confirm esterification via C=O stretching bands (~1740 cm⁻¹).
- XPS to quantify surface substitution degrees.
- TGA to assess thermal stability, which decreases with prolonged reaction times or high this compound-to-OH molar ratios.
- SEM and DLS for morphological and colloidal stability analysis .
Q. How is the efficiency of succinylation reactions on proteins quantified experimentally?
Post-reaction, activity assays (e.g., enzymatic or interferon activity tests) compare treated vs. untreated samples. For example, this compound-modified interferon activity is measured using filtration (0.45 μm) to assess retention of functional molecules. Controls (unfiltered solutions) ensure minimal assay variability .
Q. What are the standard synthetic routes for this compound production?
The primary methods include:
- Dehydration of succinic acid under controlled conditions.
- Hydrogenation of maleic anhydride using catalysts (e.g., nickel) at 120–180°C and moderate hydrogen pressure (0.5–4.0 MPa) .
Advanced Research Questions
Q. How can contradictions in solubility data for this compound across studies be resolved?
Discrepancies often arise from solvent purity, measurement techniques (e.g., gas chromatograph vs. stirred-flask method), or temperature calibration. Cross-validation using phase equilibrium theory and standardized protocols (e.g., NIST-recommended procedures) ensures reproducibility. For example, enthalpy of fusion (ΔfusH = 17.52 kJ/mol) must be consistent with calorimetric data .
Q. What strategies optimize the esterification of cellulose nanocrystals with this compound while maintaining thermal stability?
Critical parameters include:
- Molar ratio (SA:OH) : Lower ratios (e.g., 1:1) minimize thermal degradation.
- Reaction time : Shorter durations (<240 min) prevent excessive substitution.
- Temperature : Moderate conditions (70–110°C) balance reactivity and stability. Advanced characterization (e.g., WAXD ) confirms crystallinity retention post-modification .
Q. How do side reactions during protein succinylation impact functional studies, and how can they be mitigated?
this compound reacts with tyrosine phenolate and aliphatic -OH groups, potentially altering protein conformation. To minimize side effects:
- Use controlled pH (8.5–9.0) to prioritize lysine ε-amino group reactivity.
- Employ stoichiometric optimization (e.g., 2 mg this compound per mg protein).
- Monitor conformational changes via circular dichroism or size-exclusion chromatography .
Q. What are the mechanistic differences between biological and chemical synthesis routes for this compound?
- Chemical synthesis : Relies on fossil-derived maleic anhydride hydrogenation, producing this compound with >95% purity.
- Biological routes : Use fermentative succinic acid followed by dehydration. Challenges include scalability and byproduct formation (e.g., CO₂). Hybrid approaches (e.g., KAIST-LG Chem’s fermentative 1,4-BDO pathway) are emerging .
Q. How does this compound’s thermal decomposition behavior influence its application in polymer nanocomposites?
TGA-MS analysis reveals dual decomposition peaks:
- Tmax1 : Evaporation of intact this compound (m/z=56).
- Tmax2 : Decarboxylation to CO₂ (m/z=44) and water. Processing temperatures must stay below 200°C to avoid degradation, especially in CNC-polymer matrices .
Q. What experimental design principles address conflicting data on the hydrophobicity reduction of this compound-modified materials?
Use response surface methodology (RSM) with parameters like reagent molar ratio, pH, and time. For example, Plackett-Burman screening identified DDSA dosage, pH, and time as critical factors for inulin modification. Optimized conditions (pH 8.5, 6.8 h) achieved a substitution degree of 0.0140 .
Properties
IUPAC Name |
oxolane-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINCXYDBBGOEEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 | |
Record name | SUCCINIC ANHYDRIDE | |
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DSSTOX Substance ID |
DTXSID7021287 | |
Record name | Succinic anhydride | |
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Molecular Weight |
100.07 g/mol | |
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Physical Description |
Succinic anhydride appears as colorless needles or white crystalline solid. Melting point 237 °F. Sublimes at 239 °F at 5 mmHg pressure; and at 198 °F and 1 mmHg pressure. Moderately toxic and an irritant., Dry Powder; Liquid; Pellets or Large Crystals, Colorless or light-colored solid; [Hawley] Odorless; [HSDB] White crystalline solid; [MSDSonline], Solid, COLOURLESS CRYSTALS OR FLAKES. | |
Record name | SUCCINIC ANHYDRIDE | |
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Record name | 2,5-Furandione, dihydro- | |
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Boiling Point |
502 °F at 760 mmHg (NTP, 1992), 261 °C at 760 mm Hg, 261 °C | |
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Flash Point |
157 °C | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water, IN ETHANOL AT 25 °C: 2.56 G/100 ML; IN ETHER AT 25 °C: 0.64 G/100 ML; IN CHLOROFORM AT 25 °C: 0.87 G/100 ML, Soluble in chloroform, carbon tetrachloride, alcohol; very slightly soluble in ether and water., Solubility in water: none | |
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Density |
1.234 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.503 (also given as 1.104 and 1.234), Bulk density: 47.2 lb/cu ft, Relative density (water = 1): 1.503 | |
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Vapor Density |
3.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.45 | |
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Vapor Pressure |
1 mmHg at 197.6 °F ; 5 mmHg at 239.0 °F; 10 mmHg at 262.8 °F (NTP, 1992), 0.0015 [mmHg], Vapor pressure = 1 mm Hg at 92 °C, 1.5X10-3 mm Hg at 25 °C (estrapolated), Vapor pressure, kPa at 92 °C: 1.3 | |
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Color/Form |
NEEDLES FROM ALC; RHOMBIC PYRAMIDS FROM CHLOROFORM OR CARBON TETRACHLORIDE, COLORLESS OR LIGHT-COLORED NEEDLES OR FLAKES, Orthorhombic prisms from abs alc., Succinic anhydride forms rhombic pyramidal or bipyramidal crystals. | |
CAS No. |
108-30-5, 68412-02-2 | |
Record name | SUCCINIC ANHYDRIDE | |
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Record name | Succinic anhydride | |
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Record name | Succinic anhydride | |
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Record name | 2,5-Furandione, dihydro-, mono-C11-13-alkenyl derivs. | |
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Record name | SUCCINIC ANHYDRIDE | |
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Record name | Succinic anhydride | |
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Record name | Succinic anhydride | |
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Record name | SUCCINIC ANHYDRIDE | |
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Record name | SUCCINIC ANHYDRIDE | |
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Record name | Succinic anhydride | |
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Record name | SUCCINIC ANHYDRIDE | |
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Melting Point |
247.3 °F (NTP, 1992), 119.6 °C, 119 °C | |
Record name | SUCCINIC ANHYDRIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21040 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | SUCCINIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Succinic anhydride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032523 | |
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Record name | SUCCINIC ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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